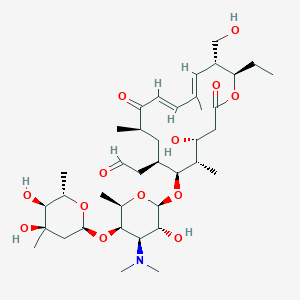

23-O-Desmycinosyl-tylosin

Description

Properties

CAS No. |

79592-92-0 |

|---|---|

Molecular Formula |

C38H63NO13 |

Molecular Weight |

741.9 g/mol |

IUPAC Name |

2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |

InChI |

InChI=1S/C38H63NO13/c1-10-29-26(19-41)15-20(2)11-12-27(42)21(3)16-25(13-14-40)34(22(4)28(43)17-30(44)50-29)52-37-33(45)32(39(8)9)35(23(5)49-37)51-31-18-38(7,47)36(46)24(6)48-31/h11-12,14-15,21-26,28-29,31-37,41,43,45-47H,10,13,16-19H2,1-9H3/b12-11+,20-15+/t21-,22+,23-,24+,25+,26-,28-,29-,31+,32-,33-,34-,35-,36+,37+,38-/m1/s1 |

InChI Key |

ZVOOGERIHVAODX-LXKXJHEOSA-N |

Isomeric SMILES |

CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)\C)CO |

Canonical SMILES |

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)CO |

Synonyms |

23-O-De(6-deoxy-2,3-di-O-methyl-β-D-allopyranosyl)tylosin; 23-Demycinosyltylosin; 23-O-Demycinosyltylosin; Antibiotic YO 9010; Demycinosyltylosin |

Origin of Product |

United States |

Genetic and Regulatory Mechanisms of Tylosin Biosynthesis

Organization and Functional Analysis of the Tylosin (B1662201) Biosynthetic Gene Cluster (tyl BGC)

The genetic blueprint for tylosin production is located in a contiguous region of the Streptomyces fradiae chromosome known as the tylosin biosynthetic gene cluster (tyl BGC). koreascience.kr This cluster is substantial, spanning approximately 85 kilobases (kb) and encompassing 43 open reading frames (ORFs), which accounts for about 1% of the entire genome. koreascience.krnih.gov The organization of the tyl BGC is remarkably conserved among producing strains, including the industrially utilized Streptomyces xinghaiensis. nih.gov

The cluster contains all the necessary genetic information for the synthesis of the polyketide lactone ring (tylactone), the production and attachment of its three deoxy sugar moieties (mycarose, mycaminose (B1220238), and mycinose), and the subsequent modification of these intermediates to form the final tylosin molecule. researchgate.netresearchgate.net Key components of the tyl BGC include:

Polyketide Synthase (PKS) Megagenes: A central feature of the cluster is a block of five large PKS genes (tylGI-GV), which are responsible for the assembly of the 16-membered tylactone (B1246279) core from precursor units. koreascience.kr

Sugar Biosynthesis and Attachment Genes: A cohort of genes is dedicated to the synthesis of the three sugars and their subsequent attachment to the tylactone ring. For instance, genes like tylD, tylJ, and tylN are proposed to be involved in the biosynthesis of 6-deoxy-D-allose, the precursor to mycinose (B1239270). nih.gov

Tailoring Enzyme Genes: Genes encoding enzymes for post-PKS modifications, such as oxidation and methylation, are dispersed throughout the cluster. For example, tylF encodes a methyltransferase crucial for the conversion of macrocin (B1239957). nih.gov

Resistance Genes: To avoid self-intoxication, the producing organism possesses resistance genes within the cluster. Three such determinants, tlrB, tlrC, and tlrD, have been identified. koreascience.krnih.gov tlrB and tlrD encode methyltransferases that modify the 23S rRNA to prevent the antibiotic from binding to the ribosome. nih.gov

Regulatory Genes: A remarkable feature is an "island" of regulatory genes, including tylP, tylQ, tylS, and tylU, which govern the expression of the biosynthetic genes. koreascience.kr Another regulator, tylR, is located over 65 kb away on the opposite side of the PKS genes. koreascience.kr

| Gene(s) | Proposed Function | Reference |

|---|---|---|

| tylGI-GV | Polyketide Synthase (PKS) for tylactone assembly | koreascience.kr |

| tylD, tylJ, tylN | Biosynthesis of 6-deoxy-D-allose (mycinose precursor) | nih.gov |

| tylF | Methyltransferase | nih.gov |

| tlrB, tlrD | Resistance (23S rRNA methyltransferases) | koreascience.krnih.gov |

| tlrC | Resistance (efflux pump) | koreascience.krnih.gov |

| tylP, tylQ, tylR, tylS, tylU | Regulatory proteins | koreascience.krnih.gov |

Transcriptional Regulation of tyl Genes

The expression of the tyl biosynthetic genes is not constitutive; instead, it is tightly controlled by a complex regulatory cascade involving both positive (activators) and negative (repressors) control elements. koreascience.krresearchgate.net This intricate network ensures that antibiotic production is initiated at the appropriate time in the bacterial life cycle, typically during the transition from rapid growth to a stationary phase. The entire system functions as a cascade, with multiple transcriptional regulators acting in concert. koreascience.kr

Three key activator proteins, encoded by genes within the tyl cluster, are responsible for switching on tylosin biosynthesis: TylS, TylU, and TylR. nih.gov

TylR: This protein is the pivotal pathway-specific activator that directly controls the transcription of most of the regulated tyl biosynthetic genes. nih.gov Its targets include genes responsible for the synthesis and attachment of all three deoxy sugars, oxidation of the polyketide ring, and at least one of the PKS megagenes (tylGI). nih.gov

TylS: Belonging to the Streptomyces Antibiotic Regulatory Protein (SARP) family, TylS's primary known role is to activate the expression of tylR. koreascience.krnih.gov It may also control a few other genes, potentially indirectly influencing the PKS genes. nih.gov

TylU: The product of the tylU gene acts as a "SARP-helper." It is not essential for TylR synthesis but significantly enhances it. koreascience.kr Inactivation of tylU leads to a dramatic reduction (around 80%) in tylosin production due to lowered levels of TylR. koreascience.kr The synthesis of TylU is, in turn, dependent on TylS. koreascience.kr

The activation cascade can be summarized as follows: TylS activates the expression of tylU and, together, the TylS/TylU system ensures efficient synthesis of the master activator, TylR, which then switches on the structural genes for tylosin production. koreascience.kr

To prevent premature or excessive antibiotic production, the regulatory network also includes repressors that keep the activator genes in check. Two such repressors have been identified in the tyl cluster: TylP and TylQ. nih.gov

TylQ: This protein acts as a repressor that directly targets the promoter of the key activator gene, tylR. koreascience.krnih.gov For tylosin production to begin, tylQ must be turned off or its expression significantly reduced, thereby allowing TylS and TylU to activate tylR transcription. koreascience.kr

TylP: Functioning at the top of the regulatory cascade, TylP is a receptor protein that represses the expression of both the activator gene tylS and the repressor gene tylQ. koreascience.krresearchgate.net It also engages in autorepression, controlling its own synthesis by targeting the tylP promoter. koreascience.kr

At early stages of fermentation, TylP represses tylS and tylQ, and TylQ in turn silences tylR, keeping the entire biosynthetic pathway inactive. koreascience.kr

In many Streptomyces species, the production of secondary metabolites is triggered by small, diffusible signaling molecules known as γ-butyrolactones (GBLs). nih.govsemanticscholar.orgnih.gov These molecules function in a quorum sensing-like manner, accumulating in the environment and, upon reaching a critical concentration, binding to specific receptor proteins to derepress antibiotic synthesis genes. purdue.eduresearcher.life

In the tylosin regulatory pathway, the repressor protein TylP is a deduced γ-butyrolactone receptor. koreascience.krnih.gov The model of regulation suggests that at the onset of secondary metabolism, a signaling ligand (a GBL) binds to TylP. koreascience.kr This binding event is thought to cause a conformational change in TylP, releasing it from the promoter regions of its target genes (tylP, tylQ, and tylS). researchgate.net This derepression allows the regulatory cascade to proceed, leading to the activation of tylR and subsequent tylosin production. koreascience.kr However, a novel feature of the tylosin regulatory model is that the involvement of this signaling ligand is not absolutely essential for biosynthesis to occur, though it is part of the natural induction process. koreascience.krresearchgate.net

Strain Engineering and Metabolic Manipulation for Enhanced Macrolide Production

A thorough understanding of the tyl BGC and its complex regulatory network provides a powerful toolkit for the rational improvement of tylosin-producing strains. researchgate.net By manipulating the expression of key genes, researchers can overcome regulatory bottlenecks and channel metabolic flux towards higher antibiotic yields.

One of the most effective strategies for enhancing production is the targeted manipulation of regulatory genes. nih.gov This involves either increasing the expression of positive regulators or removing the braking effect of negative regulators.

Overexpression of Activators: Studies have shown that overexpressing the activator genes tylS or, particularly, tylR leads to elevated levels of tylosin production in both wild-type S. fradiae and in industrially enhanced strains. nih.govnih.gov This implies that under normal conditions, the activator proteins are not present in saturating amounts, making them a limiting factor for biosynthesis. koreascience.kr Forcing the expression of tylR from a strong, foreign promoter can even bypass the need for TylS, demonstrating its central role as the direct activator of the biosynthetic genes. nih.gov

Inactivation of Repressors: Conversely, inactivating the genes that encode repressor proteins can unlock higher production capabilities. The targeted disruption or deletion of tylP or tylQ has been shown to be responsible for increased tylosin yields in mutant strains. nih.gov By removing these negative regulators, the expression of the activator cascade is initiated more readily, leading to enhanced antibiotic output.

The following table summarizes the outcomes of various genetic manipulations on tylosin production, illustrating the direct impact of regulatory gene modulation.

| Genetic Modification | Target Gene(s) | Effect on Tylosin Production | Reference |

|---|---|---|---|

| Inactivation (Knockout) | tylU | Reduced by ~80% | koreascience.kr |

| Overexpression | tylS | Increased production | nih.gov |

| Overexpression | tylR | Significantly increased production | nih.govnih.gov |

| Inactivation | tylP or tylQ | Elevated production | nih.gov |

| Combinatorial Overexpression | tlrC, metKcs, adoKcs-metFcs, tylR | 23% increase in an industrial strain | nih.gov |

These rational metabolic engineering approaches, often used in combination, have proven highly effective in pushing the production titers of industrial strains to levels significantly higher than those achieved through traditional random mutagenesis. nih.govbohrium.comoup.com

Optimizing Efflux Pump Systems for Increased Titer

The production of antibiotics such as tylosin in Streptomyces fradiae can be limited by the organism's own sensitivity to the compound it synthesizes. To mitigate this, these bacteria have developed efflux pump systems that export the antibiotic out of the cell, preventing the build-up of toxic intracellular concentrations. These efflux pumps are key targets for genetic engineering to improve antibiotic production titers.

A primary efflux pump involved in tylosin resistance is encoded by the tlrC gene, which is part of the tylosin biosynthetic gene cluster. koreascience.kr TlrC is an ATP-binding cassette (ABC) transporter that confers a modest level of resistance to tylosin. nih.gov Overexpression of such transporter genes has proven to be an effective strategy for enhancing the production of various antibiotics. nih.gov

In Streptomyces xinghaiensis, a tylosin-producing strain, overexpression of the tlrC gene led to an 18% increase in tylosin production. researchgate.netnih.govlibrary.wales This enhancement is thought to be due to the alleviation of negative feedback regulation that tylosin may exert on its own biosynthetic pathway. nih.gov Studies have shown that integrating an additional copy of the tlrC gene, particularly under the control of a strong constitutive promoter like kasOp , can significantly increase the extracellular production of tylosin while reducing the amount of the antibiotic retained within the mycelial pellet. nih.gov

Furthermore, the combinatorial overexpression of tlrC with other genes, such as those involved in S-adenosyl methionine (SAM) biosynthesis (metKcs, adoKcs-metFcs) and pathway-specific activators (tylR), has resulted in even greater improvements in tylosin yield. nih.govresearchgate.netnih.gov One engineered strain with a combination of these overexpressed genes achieved a tylosin production of 10.93 g/L, a 23% increase compared to the parent strain. researchgate.netnih.govlibrary.wales Fine-tuning the expression of these multiple genes by rearranging them into synthetic operons has pushed production levels even higher, reaching up to 11.35 g/L. nih.govnih.govlibrary.wales

| Gene | Pump Type | Function | Impact of Overexpression |

|---|---|---|---|

| tlrC | ABC Transporter | Tylosin export and self-resistance. nih.gov | Increased extracellular tylosin titer by up to 18% (single overexpression). researchgate.netnih.gov |

| tlrC (combinatorial) | ABC Transporter | Tylosin export and self-resistance. nih.gov | Increased tylosin production by up to 23% when co-overexpressed with regulatory and precursor genes. nih.gov |

Precursor Pathway Engineering for Metabolic Flux Redirection

A key enzymatic step in providing one of the essential extender units is the conversion of propionyl-CoA to methylmalonyl-CoA, a reaction catalyzed by propionyl-CoA carboxylase (PCC). nih.govcolumbia.edu PCC is a complex enzyme that plays a crucial role in the catabolism of various amino acids and odd-chain fatty acids. columbia.edu Overexpression of the genes encoding the subunits of PCC has been shown to increase the supply of methylmalonyl-CoA, thereby boosting the production of polyketides like ascomycin (B1665279). frontiersin.org In the context of tylosin biosynthesis, enhancing the activity of PCC is a logical approach to increase the pool of this necessary precursor. nih.gov

Metabolic flux analysis using techniques like 13C-MFA can reveal bottlenecks in central carbon metabolism and guide engineering strategies. researchgate.netfrontiersin.org Such analyses can identify which pathways need to be upregulated to divert more carbon flux towards the synthesis of acetyl-CoA and propionyl-CoA, the direct precursors for malonyl-CoA and methylmalonyl-CoA, respectively. researchgate.net For instance, redirecting flux from the tricarboxylic acid (TCA) cycle towards these precursors can be a viable strategy.

Furthermore, the regulation of enzymes involved in precursor supply is a target for genetic manipulation. In some Streptomyces species, the activity of acetyl-CoA carboxylase and propionyl-CoA carboxylase is inhibited by signal transduction proteins like GlnB. frontiersin.org Inactivating such inhibitory proteins can restore the activity of these carboxylases, leading to an enhanced supply of malonyl-CoA and methylmalonyl-CoA and a subsequent increase in antibiotic production. frontiersin.org

| Enzyme | Gene(s) | Function | Impact of Overexpression/Modification |

|---|---|---|---|

| Propionyl-CoA Carboxylase (PCC) | pccB, pccE (in S. hygroscopicus) | Catalyzes the carboxylation of propionyl-CoA to form methylmalonyl-CoA. nih.gov | Increased supply of methylmalonyl-CoA, leading to higher yields of polyketide antibiotics. frontiersin.org |

| Acetyl-CoA Carboxylase (ACC) | - | Catalyzes the carboxylation of acetyl-CoA to form malonyl-CoA. | Increased supply of malonyl-CoA. Inactivation of its inhibitor (GlnB) enhanced ascomycin production. frontiersin.org |

Chemoenzymatic and Semisynthetic Strategies for 23 O Desmycinosyl Tylosin and Analogues

Semisynthetic Derivatization of Tylosin (B1662201) to 23-O-Desmycinosyl-tylosin

The semisynthetic modification of tylosin, a well-established macrolide antibiotic, is a key avenue for the generation of new and potentially more effective derivatives. A crucial first step in many of these synthetic pathways is the selective removal of the mycinose (B1239270) sugar from the 23-position of the tylosin lactone ring to yield this compound, historically referred to as desmycosin.

Methodologies for Selective Glycosidic Bond Cleavage

The selective cleavage of the glycosidic bond to remove the mycinose sugar from tylosin can be effectively achieved through controlled acid hydrolysis. A well-documented method involves dissolving tylosin in a dilute aqueous acidic solution, such as dilute hydrochloric acid, and allowing the reaction to proceed at room temperature for an extended period, typically around three days. This gentle hydrolysis specifically targets the mycinose glycosidic linkage while preserving the integrity of the rest of the macrolide structure. Following the hydrolysis, the resulting this compound can be recovered by neutralizing the mixture and extracting the product with a water-immiscible solvent.

Synthesis of Acyl and Other Substituted Derivatives

Once this compound is obtained, its hydroxyl groups become available for further chemical modifications, with acylation being a common strategy to produce a wide array of derivatives. Research has shown that a large number and variety of acyl derivatives of this compound can be synthesized. These modifications often focus on the hydroxyl groups at the 2', 4', and 23-positions of the molecule. The synthesis of these derivatives has demonstrated that compounds based on the this compound scaffold can exhibit potent in vitro antibacterial activity. In some cases, these acyl derivatives have shown improved activity against certain bacterial strains compared to the parent compound, tylosin.

Below is a representative data table illustrating the types of acyl derivatives of this compound that have been synthesized and evaluated for their antibacterial activity.

| Derivative ID | Acyl Group(s) | Position of Acylation | In Vitro Antibacterial Activity (General Trend) |

| DMT-Ac-1 | Acetyl | 2', 4', 23 | Active against Gram-positive bacteria |

| DMT-Ac-2 | Propionyl | 2', 4', 23 | Active against Gram-positive bacteria |

| DMT-Ac-3 | Butyryl | 2', 4', 23 | Active against Gram-positive bacteria |

| DMT-Ac-4 | Isovaleryl | 4'' | Enhanced activity against some macrolide-resistant strains |

| DMT-Ac-5 | Various aromatic acyls | 23 | Variable activity depending on the substituent |

Biocatalytic Approaches for Targeted Modifications

Biocatalysis offers a powerful and selective alternative to traditional chemical methods for the modification of complex molecules like tylosin. The use of enzymes can facilitate specific reactions at desired positions on the macrolide scaffold, often under milder reaction conditions and with higher regioselectivity.

Enzyme-Catalyzed Functionalization of Tylosin Scaffolds

A key biocatalytic approach for the production of this compound involves the targeted disruption of specific genes in the tylosin biosynthetic pathway of the producing organism, Streptomyces fradiae. Research has shown that the specific disruption of the tylN gene, which encodes the deoxyallosyl transferase responsible for the attachment of the mycinose precursor to the tylactone (B1246279) core, results in the accumulation of demycinosyl-tylosin (this compound). This genetic engineering approach effectively creates a whole-cell biocatalyst for the production of the desired scaffold.

Furthermore, the broader field of biocatalysis is exploring the use of isolated enzymes, such as glycosyltransferases, to modify macrolide scaffolds. These enzymes could potentially be used to attach different sugar moieties to the tylosin aglycone or to functionalize the existing sugars in novel ways, leading to a diverse range of analogues.

Precursor-Directed Biosynthesis of this compound Derivatives

Precursor-directed biosynthesis is a technique that leverages the natural biosynthetic machinery of an organism to incorporate synthetic analogues of natural intermediates into the final product. In the context of this compound, this can be achieved by feeding chemically synthesized precursors to a mutant strain of Streptomyces fradiae that is blocked in an early step of the tylosin biosynthetic pathway.

For instance, a mutant strain blocked in the synthesis of the tylactone core can be supplemented with synthetic analogues of tylactone. The downstream enzymes in the biosynthetic pathway can then process these modified precursors, leading to the production of novel this compound derivatives with altered functionalities on the macrolactone ring. This approach allows for the creation of a library of new compounds that would be difficult to access through purely chemical means.

Novel Structural Transformations and Analog Synthesis based on the this compound Scaffold

The this compound scaffold serves as a versatile starting point for the synthesis of novel analogues with significantly altered structures and potentially improved biological activities. Researchers have explored various chemical transformations to modify this scaffold at different positions, leading to the discovery of new classes of macrolide derivatives.

One area of focus has been the modification of the C-3 and C-20 positions of the desmycosin lactone ring. For example, the aldehyde group at C-20 can be transformed into an α,β-unsaturated system via a Wittig reaction, and the hydroxyl group at C-3 can be oxidized or esterified. These modifications have led to the generation of a series of 20-O-substituted and 3,20-di-O-substituted derivatives of desmycosin. In vitro evaluation of these novel analogues has demonstrated that many of them possess good antimicrobial activity against Gram-positive bacteria.

The following table provides examples of novel structural transformations on the this compound scaffold and the resulting general impact on antibacterial activity.

| Modification Site | Type of Transformation | Resulting Analogue Class | General Antibacterial Activity |

| C-20 | Wittig reaction with stabilized ylides | α,β-unsaturated desmycosin analogues | Good activity against Gram-positive bacteria |

| C-3 | Oxidation (modified Pfitzner-Moffat) | 3-oxo-desmycosin derivatives | Maintained or slightly altered activity |

| C-3 | Esterification | 3-O-acyl-desmycosin derivatives | Activity dependent on the acyl group |

| C-20 and C-3 | Combination of the above transformations | 3,20-di-O-substituted desmycosin analogues | Potent activity against certain Gram-positive strains |

These semisynthetic and biocatalytic strategies highlight the ongoing efforts to diversify the chemical space around the tylosin core structure, with the ultimate goal of developing next-generation macrolide antibiotics.

Fermentation Science and Bioprocess Engineering for Macrolide Production

Strain Improvement through Classical Mutagenesis and Selection

A cornerstone of enhancing macrolide production, including 23-O-Desmycinosyl-tylosin, is the improvement of the microbial production strain. mdpi.com Classical strain improvement, which predates targeted genetic engineering, relies on random mutagenesis followed by a rigorous selection process to identify rare superior variants. simbhq.org This approach does not require in-depth knowledge of the biosynthetic pathways, making it a robust method for industrial applications. mdpi.com

The primary goal of classical mutagenesis is to develop hyper-producing strains capable of significantly higher product yields compared to the wild-type organism. This is achieved by exposing microbial spores or cells to physical or chemical mutagens, which introduce random mutations into the genome.

Physical Mutagens:

Ultraviolet (UV) Irradiation: A common method for inducing mutations. Studies on Streptomyces fradiae NRRL-2702 have shown that UV irradiation can lead to the development of morphologically distinct mutants with enhanced tylosin (B1662201) production capabilities. One study reported a 2.7-fold increase in tylosin production (from 550 mg/l to 1500 mg/l) in a mutant designated UV-2. nih.gov

Chemical Mutagens:

Nitrosoguanidine (NTG) and N-methyl-N'-nitro-N-nitrosoguanidine (MNNG): These are potent chemical mutagens widely used for strain improvement in Streptomyces. Treatment of S. fradiae with MNNG was instrumental in isolating a hyper-producing mutant that, after further medium optimization, showed a 14-fold increase in tylosin productivity. nih.gov

Combined Mutagenesis:

The sequential or combined application of different mutagens can yield even better results. A combined treatment involving both UV irradiation and NTG has been shown to produce highly active variants of S. fradiae. bohrium.com Similarly, a stable hyper-producing mutant, γ-1, was developed by subjecting the UV-2 mutant to subsequent gamma irradiation, which resulted in a final tylosin yield of 2500 mg/l in a complex medium. nih.gov

The selection of these rare hyper-producers from a vast population of treated cells is a critical step that necessitates high-throughput screening methods.

| Mutagenesis Method | Parent Strain | Resulting Mutant | Reported Yield Increase |

| UV Irradiation | S. fradiae NRRL-2702 | UV-2 | 2.7-fold (to 1500 mg/L) nih.gov |

| MNNG Treatment | S. fradiae NRRL-2702 | MNU20 | 14-fold (after medium optimization) nih.gov |

| UV & Gamma Irradiation | S. fradiae NRRL-2702 -> UV-2 | γ-1 | 4.5-fold (to 2500 mg/L) relative to parent nih.gov |

| UV & NTG (Combined) | S. fradiae | Multiple Variants | Exceeded initial strain by up to 28.3% bohrium.com |

Advanced Fermentation Process Optimization

Once a hyper-producing strain is developed, its full potential can only be realized by optimizing the fermentation process itself. This involves fine-tuning the nutritional and physicochemical environment to maximize cell growth and direct metabolic flux towards the synthesis of this compound and its derivatives.

The composition of the fermentation medium is a critical factor influencing product yield. nih.govresearchgate.net Key components include carbon sources, nitrogen sources, and precursors.

Carbon Sources: The type and concentration of the carbon source are pivotal. While glucose is a common substrate, studies have shown that other carbon sources can be more effective. For S. fradiae, lipids, glycerol, and particularly palmitic acid were found to be suitable for both growth and tylosin production. researchgate.net In solid-state fermentation, lactose (B1674315) was identified as a beneficial supplemental carbon source. researchgate.net The strategic feeding of nutrients, such as using a cyclic feeding profile for glucose and glutamate (B1630785), can significantly increase and sustain the specific production rate of tylosin over long fermentation periods. nih.gov

Nitrogen Sources: Organic nitrogen sources are often crucial. In one study optimizing solid-state fermentation, sodium glutamate was found to significantly improve both cell mass and tylosin yield. researchgate.net The ratio of carbon to nitrogen in the medium is also a key parameter that must be balanced for optimal production. researchgate.net

Precursor Addition: The biosynthesis of macrolides can sometimes be enhanced by adding degradation products or precursors to the medium. It has been discovered that adding Desmycosin (this compound) itself to the fermentation medium of S. fradiae can unexpectedly increase the final yields of tylosin, suggesting a complex regulatory or feedback mechanism.

| Nutrient Component | Effect on Macrolide Production | Example Finding |

| Carbon Source | Influences cell growth and precursor supply | Palmitic acid supported a tylosin production of 0.84 mg/g of cell mass. researchgate.net |

| Nitrogen Source | Essential for biomass and enzyme synthesis | Sodium glutamate increased tylosin yield to 655 µg/g of substrate in SSF. researchgate.net |

| Feeding Strategy | Maintains optimal nutrient levels and productivity | Cyclic feeding of glutamate and glucose maintained a constant, high production rate for up to 240 hours. nih.gov |

Controlling the physical and chemical conditions within the bioreactor is essential for maintaining microbial health and enzymatic activity. Key parameters include pH, temperature, and dissolved oxygen.

pH: The pH of the fermentation broth affects both the producing organism's metabolic activity and the stability of the macrolide product. atlantis-press.com Tylosin, and by extension its precursor this compound, is most stable in solution at pH values around 3.5 and 9.0. nih.gov Significant inactivation occurs outside these ranges. nih.gov During fermentation, the optimal pH for production by S. fradiae is typically controlled in a narrower, near-neutral range (e.g., 6.8-7.2) to support robust growth. mdpi.com

Temperature: Temperature influences microbial growth rates and enzyme kinetics. The optimal temperature for the growth of S. fradiae and macrolide production is generally around 30°C. researchgate.net However, temperature also affects product stability, with higher temperatures increasing the rate of degradation of macrolides in solution. nih.govresearchgate.net

Dissolved Oxygen (DO): As Streptomyces are aerobic bacteria, maintaining an adequate supply of dissolved oxygen is critical for both growth and the energy-intensive process of antibiotic synthesis. The DO level is typically controlled by adjusting agitation speed and aeration rates in the bioreactor.

| Parameter | Optimal Range/Effect | Significance |

| pH | Production optimum is often near neutral (e.g., 6.8-7.2). mdpi.com Product stability is highest around pH 3.5 and 9.0. nih.gov | Affects enzyme activity, nutrient uptake, and product stability. |

| Temperature | Production optimum is typically around 30°C. researchgate.net | Influences microbial growth rate and metabolic activity. Higher temperatures can increase product degradation. researchgate.net |

| Dissolved Oxygen | Must be maintained at sufficient levels for aerobic metabolism. | Crucial for cell respiration and the biosynthesis of complex molecules like macrolides. |

High-Throughput Screening Technologies for Bioprocess Development

High-throughput screening (HTS) is an enabling technology that accelerates the development of both hyper-producing strains and optimized fermentation processes. youtube.com It utilizes automation, miniaturization, and sensitive detection methods to rapidly test millions of variables. youtube.comeurofinsdiscovery.com

HTS is indispensable for screening the vast mutant libraries generated by classical mutagenesis. simbhq.org Instead of laborious shake-flask experiments, HTS platforms allow for the cultivation and analysis of thousands of mutants simultaneously. Common HTS platforms include:

Microtiter Plates: Miniaturized cultivation in 24-, 48-, or 96-well plates allows for parallel screening of numerous strains or media compositions, significantly reducing labor and material costs. researchgate.netkoreascience.kr

Automated Systems: Robotic liquid handling systems and automated colony pickers increase efficiency and prevent human error and contamination. simbhq.orgresearchgate.net

Advanced Detection Methods: Screening can be based on various detection methods. For antibiotics, this often involves bioassays against a sensitive indicator organism. nih.gov More advanced methods include fluorescence-activated cell sorting (FACS) for single-cell analysis and direct infusion mass spectrometry for rapid detection of the target molecule from crude samples. abo.firsc.org

These technologies make it feasible to screen millions of clones or conditions, identifying those with even slight improvements in the production of this compound or other target macrolides, thereby dramatically shortening process development timelines. nih.govnih.gov

Advanced Analytical Methodologies for Macrolide Research

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the analysis of 23-O-Desmycinosyl-tylosin, enabling its separation from the parent compound, tylosin (B1662201), and other related substances. High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are two powerful methods utilized for this purpose.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of tylosin and its related impurities, including this compound. The polarity and basic nature of these compounds present challenges in achieving adequate retention in traditional reversed-phase chromatography sielc.com. To overcome these challenges, specialized columns and mobile phases are employed.

Mixed-mode chromatography, utilizing columns like the Obelisc R trimodal column, has proven effective for the separation of tylosin and its related substances sielc.com. These columns can replace multiple types of HPLC columns, including reversed-phase, normal-phase, and ion-exchange columns, by allowing for precise control over buffer concentration, pH, and organic modifier concentration sielc.com.

A typical HPLC method for the analysis of tylosin and its derivatives would involve a gradient elution. For instance, a gradient of acetonitrile in a formic acid buffer can be used to achieve separation on an Obelisc R column, with UV detection at 250 nm providing sensitive detection of the analytes sielc.com. The development of rapid and precise RP-HPLC methods with photodiode array (PDA) detection has also been a focus of research, offering short retention times and high precision for the determination of tylosin in various samples researchgate.net.

| Parameter | Condition |

| Column | Obelisc R, 2.1x150 mm, 5 µm, 100A sielc.com |

| Mobile Phase | Gradient of Acetonitrile (5-30%) and Formic Acid (0.05%-0.3%) sielc.com |

| Flow Rate | 1.0 ml/min sielc.com |

| Detection | UV at 250 nm sielc.com |

| Run Time | Approximately 15 minutes sielc.com |

This table represents a typical HPLC setup for the analysis of tylosin and its related impurities, which would be adapted for the specific analysis of this compound.

Capillary Electrophoresis (CE) offers a high-resolution alternative to HPLC for the separation of macrolide antibiotics. This technique is particularly useful for profiling complex mixtures of related substances. Micellar electrokinetic capillary chromatography (MEKC), a mode of CE, has been successfully applied to the separation of tylosin and its closely related substances.

Good selectivity can be achieved using a mixed micelle system in the buffer. For example, a sodium phosphate (B84403) buffer containing sodium cholate and cetyltrimethylammonium bromide (CTAB) can permit the separation of tylosin from its related substances within 15 minutes sielc.com. The optimization of buffer type, pH, and the concentration of micellar components is crucial for achieving the desired separation. CE has become a valuable tool in pharmaceutical analysis due to its high resolution, speed, and minimal sample volume requirements.

Spectroscopic Techniques for Structural Characterization

Spectroscopic techniques are indispensable for the definitive identification and structural elucidation of macrolide derivatives like this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary methods used for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of complex organic molecules such as this compound. Both 1H and 13C NMR, in conjunction with two-dimensional NMR techniques like COSY, ROESY, HSQC, and HMBC experiments, are employed to identify the structure of tylosin derivatives researchgate.net. These experiments provide detailed information about the connectivity of atoms and the spatial arrangement of the molecule, allowing for unambiguous structure determination. The chemical shifts observed in the NMR spectrum are highly sensitive to the local electronic environment of each nucleus, providing a unique fingerprint of the molecule.

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive and specific technique for the identification and quantification of this compound. Electrospray ionization (ESI) is a commonly used ionization technique for macrolides, and the monitored precursor ion for tylosin is typically around m/z 916.5 nih.govresearchgate.net.

LC-MS methods have been developed for the determination of tylosin in various matrices, such as animal feed, with high reliability and specificity nih.govresearchgate.net. These methods are validated to ensure they meet regulatory requirements and can detect the compound at very low levels nih.gov. The use of tandem mass spectrometry (MS/MS) further enhances the specificity of the analysis by monitoring the fragmentation of the parent ion into specific product ions, which is crucial for confirmatory analysis.

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), positive mode researchgate.net |

| Precursor Ion (Tylosin) | m/z 916.5 nih.govresearchgate.net |

| Column | Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 5 µm nih.gov |

| Mobile Phase | Gradient of 0.05M formic acid in water and 0.05M formic acid in acetonitrile nih.gov |

| Flow Rate | 0.4 mL/min nih.gov |

| Injection Volume | 5 µL nih.gov |

| Column Temperature | 35ºC nih.gov |

This table outlines typical LC-MS parameters for the analysis of tylosin, which would be applicable for the analysis of this compound.

Q & A

Q. How can researchers ensure ethical compliance when testing this compound in animal models?

- Methodological Answer : Follow institutional animal care guidelines (e.g., AAALAC) for dose justification, endpoint criteria, and humane euthanasia. Preclinical data must include sample size calculations (power analysis) and randomization to reduce bias. Open-access repositories (e.g., Zenodo) enhance transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.